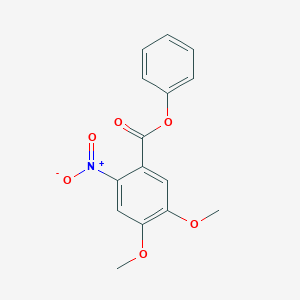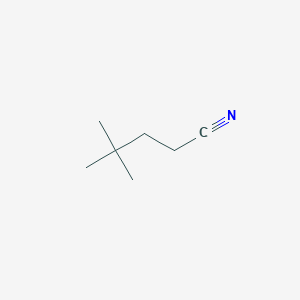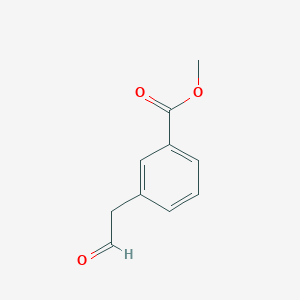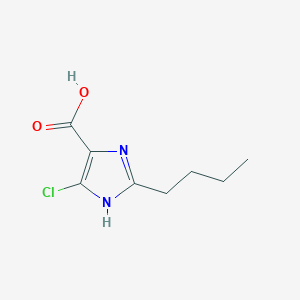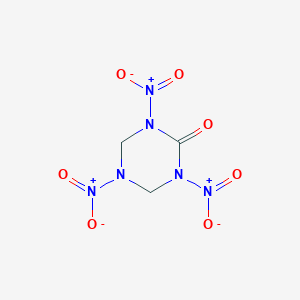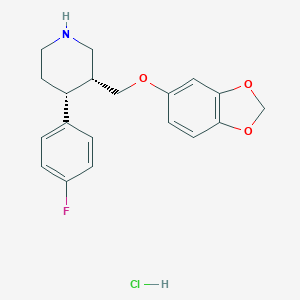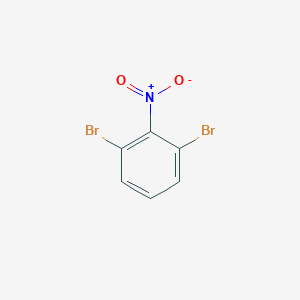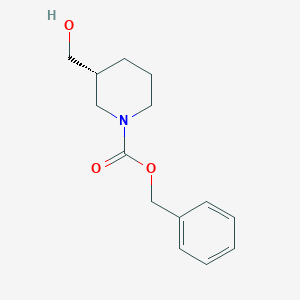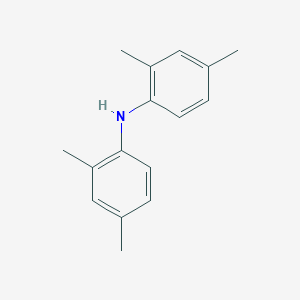
Bis(2,4-dimethylphenyl)amine
Overview
Description
Bis(2,4-dimethylphenyl)amine: is an organic compound with the molecular formula C16H19N . It is a derivative of aniline, where two 2,4-dimethylphenyl groups are attached to a single nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals, food, health care products, and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4-dimethylphenyl)amine typically involves the reaction of 2,4-dimethylaniline with 2,4-dimethylbromobenzene in the presence of a base such as sodium tert-butoxide and a palladium catalyst like Pd2(dba)3 . The reaction is carried out in anhydrous toluene under reflux conditions for about 10 hours. The product is then isolated by column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Bis(2,4-dimethylphenyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating methyl groups on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Bis(2,4-dimethylphenyl)amine is used as an intermediate in the synthesis of various organic compounds. It is also used in the preparation of polymers and dyes.
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: this compound is used in the development of pharmaceutical intermediates. It can be used in the synthesis of drugs that target specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including additives for food and cosmetics. It is also used in the manufacture of materials with specific properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of Bis(2,4-dimethylphenyl)amine involves its interaction with specific molecular targets. The compound can act as an electron donor due to the presence of electron-donating methyl groups on the phenyl rings. This property allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. The molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
- Bis(2,6-dimethylphenyl)amine
- 2,4-Dimethyl-N-phenylaniline
- Di-o-tolylamine
Comparison: Bis(2,4-dimethylphenyl)amine is unique due to the specific positioning of the methyl groups on the phenyl rings. This positioning affects its reactivity and the types of reactions it can undergo. Compared to Bis(2,6-dimethylphenyl)amine, which has methyl groups at the 2 and 6 positions, this compound has different steric and electronic properties, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-11-5-7-15(13(3)9-11)17-16-8-6-12(2)10-14(16)4/h5-10,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAINCNYZMOMWRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621248 | |
| Record name | N-(2,4-Dimethylphenyl)-2,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19616-28-5 | |
| Record name | N-(2,4-Dimethylphenyl)-2,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,4-dimethylphenyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B169709.png)
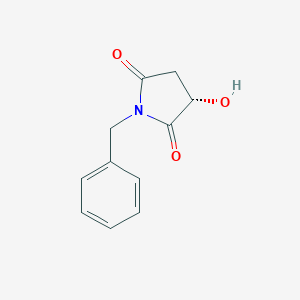
![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)


